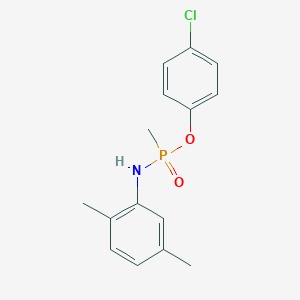![molecular formula C19H21ClN2O B5723582 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5723582.png)
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have analgesic properties.
科学研究应用
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain. It has been shown to have potent analgesic properties in animal models of pain, including neuropathic pain and inflammatory pain. This compound has also been studied for its potential use in the treatment of nicotine addiction, as it has been shown to activate the same receptors as nicotine but with less addictive potential.
作用机制
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide acts as an agonist at nicotinic acetylcholine receptors, which are found throughout the nervous system. It selectively activates receptors containing the alpha-4 and beta-2 subunits, which are involved in pain perception and addiction. This leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in pain modulation and reward pathways.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in animal models of pain, with a duration of action of several hours. It has also been shown to have anti-inflammatory effects, reducing the release of pro-inflammatory cytokines. In addition, this compound has been shown to have potential neuroprotective effects, reducing neuronal damage in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide has several advantages for use in lab experiments, including its high potency and selectivity for nicotinic acetylcholine receptors. However, it also has limitations, including its relatively short duration of action and the potential for tolerance to develop with repeated use.
未来方向
There are several potential future directions for research on N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide. These include further studies on its potential therapeutic applications, particularly in the treatment of chronic pain and addiction. There is also potential for the development of new compounds based on the structure of this compound, which could have improved pharmacological properties. Finally, there is a need for further studies on the potential side effects and safety of this compound, particularly with long-term use.
合成方法
The synthesis of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide involves several steps, starting with the reaction of 3-chloro-4-nitroaniline with pyrrolidine to form 3-chloro-4-(1-pyrrolidinyl)aniline. This intermediate is then reacted with 3,5-dimethylbenzoyl chloride to form this compound. The synthesis method has been optimized to produce high yields of the compound with high purity.
属性
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-13-9-14(2)11-15(10-13)19(23)21-16-5-6-18(17(20)12-16)22-7-3-4-8-22/h5-6,9-12H,3-4,7-8H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJDHOZVELQNRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-[(6-quinoxalinylamino)carbonyl]-1-piperazinecarboxylate](/img/structure/B5723533.png)
![2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B5723538.png)
![4-chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5723540.png)
![2-[(3-nitrobenzyl)oxy]naphthalene](/img/structure/B5723546.png)

![N-2-naphthyl-2-[(2-pyridinylmethyl)thio]acetamide](/img/structure/B5723556.png)

![N,7-bis(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5723566.png)
![4-({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5723570.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5723571.png)
![N'-[1-(2,4-dimethylphenyl)ethylidene]nicotinohydrazide](/img/structure/B5723575.png)

